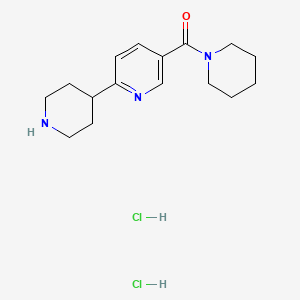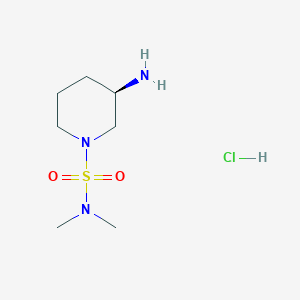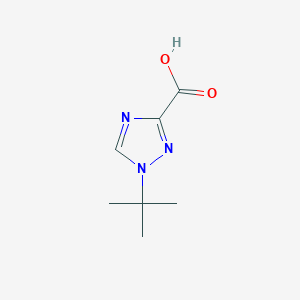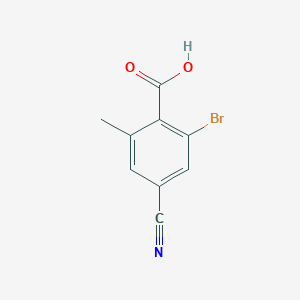
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
Vue d'ensemble
Description
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, also known as PPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPY is a heterocyclic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C17H24N4O.
Applications De Recherche Scientifique
Comprehensive Analysis of “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride”
Drug Discovery: Piperidine derivatives are known for their significant role in drug discovery. The structure-activity relationship indicates that the presence of functional groups like halogen, carboxyl, nitro, or methyl on the piperidine ring can increase cytotoxicity, which is a valuable property for developing anticancer drugs .
Antioxidant Properties: Compounds with a piperidine nucleus, such as piperine, exhibit potent antioxidant actions due to their ability to inhibit or suppress free radicals. This suggests that our compound may also possess similar antioxidant capabilities .
Synthetic Methodology Advancements: Recent advancements in synthetic methodologies for piperidine derivatives have allowed for more efficient one-pot functionalization processes. This could imply that “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride” may be synthesized more effectively using these newer techniques .
Formation of Various Piperidine Derivatives: The compound could potentially be used as an intermediate in intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications: Piperidine compounds have been shown to induce apoptosis in cancer cells by altering the levels of Bcl-2 and Bax proteins and inhibiting cell cycle progression. This suggests potential anticancer applications for our compound as well .
Pharmacological Properties: The pharmacological properties of piperidine derivatives are diverse and can include actions such as reducing inflammation or acting as analgesics. The specific pharmacological properties of “2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride” would need to be studied further .
Propriétés
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRYAIGQKINEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















